1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine
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Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with phenylpiperazine under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer and anticonvulsant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The piperazine ring may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Phenylpiperazine derivatives: Compounds with a phenylpiperazine structure are also known for their pharmacological properties.
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine is unique due to the combination of the thiadiazole and piperazine rings, which may confer synergistic effects. This dual-ring structure enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H16N4S |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
3-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H16N4S/c1-11-14-13(18-15-11)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
AHGOJRCFRFILCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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